molecular formula C12H22N2O B13882344 1-(2-Cyclohexylethyl)piperazin-2-one

1-(2-Cyclohexylethyl)piperazin-2-one

Cat. No.: B13882344
M. Wt: 210.32 g/mol
InChI Key: YZCHGNOMCSSQOI-UHFFFAOYSA-N
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Description

Significance of the Piperazin-2-one (B30754) Chemical Scaffold in Contemporary Chemical Research

The piperazin-2-one core, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group, is a cornerstone in the design and synthesis of a wide array of pharmacologically significant molecules. nih.govnih.govscilit.comresearchgate.net Its prevalence in medicinal chemistry can be attributed to a unique combination of structural and physicochemical properties. The two nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.govscilit.com This structural versatility allows for the facile introduction of various substituents at different positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

Piperazine (B1678402) and its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, and radioprotective effects. nih.govnih.govmdpi.com The rigid, yet conformationally adaptable, nature of the piperazine ring can impart favorable metabolic stability and oral bioavailability to drug candidates. nih.govscilit.com This inherent "drug-likeness" has made the piperazin-2-one scaffold a focal point for the development of new chemical entities aimed at addressing a wide range of diseases. The ability of this scaffold to present diverse chemical functionalities in a defined three-dimensional space makes it an attractive starting point for the exploration of new chemical space and the discovery of novel bioactive compounds.

Rationale for Fundamental Investigation of 1-(2-Cyclohexylethyl)piperazin-2-one

While the broader piperazin-2-one class has been extensively studied, the specific derivative, this compound, remains a largely unexplored entity in publicly available scientific literature. However, a compelling rationale for its fundamental investigation can be constructed based on established principles of medicinal chemistry and the known properties of its constituent chemical moieties.

The introduction of a 2-cyclohexylethyl group at the N1 position of the piperazin-2-one ring is a deliberate structural modification that is likely to impart specific and potentially advantageous properties to the molecule. The cyclohexyl group is a non-aromatic, lipophilic moiety that can significantly influence a compound's interaction with biological targets. In drug design, the incorporation of such aliphatic rings is a common strategy to enhance binding affinity to hydrophobic pockets within proteins. nih.gov The ethyl linker provides a degree of conformational flexibility, allowing the cyclohexyl group to orient itself optimally for such interactions.

Overview of Research Objectives and Scope within Chemical Science

A fundamental investigation of this compound would encompass several key objectives within the domain of chemical science. A primary goal would be the development and optimization of a robust and efficient synthetic route to the compound. While general methods for the synthesis of 1-substituted piperazin-2-ones exist, their applicability and efficiency for this specific target would need to be experimentally validated.

Following a successful synthesis, a comprehensive physicochemical characterization of the compound would be essential. This would involve determining key properties such as its molecular weight, melting point, solubility, and lipophilicity (logP). Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be crucial for unambiguous structural elucidation.

The core of the research would then focus on exploring the potential biological activities of this compound. Based on the known pharmacological profile of the piperazin-2-one scaffold, screening for activities such as anticancer, antimicrobial, or neurological effects would be a logical starting point. The data generated from these studies would be instrumental in building a structure-activity relationship profile for this class of compounds and would guide the design of future analogues with potentially enhanced potency and selectivity.

It is important to note that, at the time of this writing, specific experimental data for this compound is not available in the peer-reviewed scientific literature. Therefore, the following sections will be based on the established knowledge of the parent scaffold and related molecules, providing a theoretical framework for the anticipated properties and research findings of this novel compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(2-cyclohexylethyl)piperazin-2-one

InChI

InChI=1S/C12H22N2O/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11/h11,13H,1-10H2

InChI Key

YZCHGNOMCSSQOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2CCNCC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis Approaches for 1-(2-Cyclohexylethyl)piperazin-2-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inicj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections and functional group interconversions. ias.ac.inamazonaws.com For this compound, several logical retrosynthetic pathways can be envisioned.

A primary disconnection strategy targets the N1-C6 and N4-C5 amide bond within the piperazin-2-one (B30754) ring. This two-group disconnection leads back to an N-(2-cyclohexylethyl)ethylenediamine precursor and a two-carbon acyl unit, such as chloroacetyl chloride or a glyoxylic acid derivative.

Alternatively, a C-N bond disconnection at the N1 position, which attaches the cyclohexylethyl side chain, is a highly viable approach. This strategy simplifies the target molecule into two key synthons: the piperazin-2-one core and a (2-haloethyl)cyclohexane or a related electrophile like cyclohexylacetaldehyde for reductive amination. This approach is particularly advantageous as it allows for the late-stage introduction of the N1-substituent, enabling the synthesis of various analogs from a common intermediate.

A further disconnection of the piperazin-2-one ring itself suggests precursors like an N-protected amino acid and an N-protected aminoethanol, which can be coupled and subsequently cyclized. The core of this analysis is to deconstruct the complex target into readily available and simpler building blocks. icj-e.org

Established and Novel Synthetic Routes to the Piperazin-2-one Core and its Derivatives

The synthesis of the piperazin-2-one scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research, leading to a variety of synthetic methodologies. dicp.ac.cnthieme-connect.com

Multi-step Synthesis Protocols

Traditional multi-step syntheses remain a cornerstone for accessing piperazin-2-one derivatives. These methods often begin from readily available chiral starting materials, such as amino acids, to construct the heterocyclic core. dicp.ac.cn A common sequence involves the coupling of an N-protected amino acid with an N-protected 2-aminoethanol, followed by deprotection and intramolecular cyclization.

Another prevalent multi-step approach involves the N-alkylation of a pre-formed piperazin-2-one ring. In the context of this compound, this would involve reacting piperazin-2-one with a suitable electrophile, such as 2-cyclohexylethyl bromide or tosylate. mdpi.com This nucleophilic substitution is a standard method for preparing N-alkyl piperazine (B1678402) analogs. mdpi.comnih.gov The synthesis of the piperazine ring itself can be accomplished by reacting a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com

A versatile method for preparing substituted piperazin-2-ones involves a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, allowing for diverse N-substituents. researchgate.net

Table 1: Selected Multi-step Synthetic Approaches to N-Substituted Piperazin-2-ones

Starting Materials Key Steps Product Type
N-protected amino acid, N-protected 2-aminoethanol Amide coupling, deprotection, cyclization Chiral piperazin-2-ones
Piperazin-2-one, Alkyl halide (e.g., R-X) Nucleophilic substitution (N-alkylation) N1-substituted piperazin-2-ones
1,2-Diamine, Cyanohydrin acetate (B1210297), Haloform "Cyanohydrin acetate synthesis" Substituted piperazin-2-ones google.com

Cascade and Multicomponent Reaction Approaches for Ring Formation

To enhance synthetic efficiency, cascade (or domino) and multicomponent reactions (MCRs) have been developed. These strategies allow for the formation of multiple chemical bonds in a single, one-pot operation, thereby reducing the number of steps, purification procedures, and waste generation. thieme-connect.comresearchgate.net

One notable approach is a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazin-2-ones in good yields. thieme-connect.combohrium.com This one-pot process forms three new bonds and allows for the introduction of two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.combohrium.comthieme.de

Multicomponent reactions, such as the Ugi reaction, have also been adapted for the synthesis of piperazine derivatives. thieme-connect.com A tetra-zole Ugi reaction followed by cyclization provides a versatile route to highly substituted piperazines and related heterocycles. thieme-connect.com Another innovative one-pot approach involves a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence starting from commercial aldehydes to yield 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. researchgate.netacs.org

Catalytic Synthesis Strategies

Catalytic methods offer powerful tools for the synthesis of piperazin-2-ones, often providing high levels of stereo- and regioselectivity. Transition-metal catalysis is particularly prominent in this area.

Palladium-catalyzed reactions are widely employed. For instance, the asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst provides a facile route to chiral disubstituted piperazin-2-ones with excellent stereoselectivities. dicp.ac.cnrsc.org Another elegant strategy is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched products. nih.govnih.gov

Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been successfully developed. acs.org Furthermore, various metal-catalyzed cyclization reactions are known to efficiently construct the piperazine ring. scispace.com The choice of catalyst is crucial, as it can significantly influence the reaction's efficiency and selectivity. For example, bifunctional metal Pd/base (MgO) catalysts have been shown to perform selective monoalkylation of amines with alcohols, a process that can be extended to the one-pot synthesis of piperazines. scispace.com

Table 2: Overview of Catalytic Strategies for Piperazin-2-one Synthesis

Catalytic System Reaction Type Key Feature
Palladium complexes Asymmetric Hydrogenation Access to chiral piperazin-2-ones from pyrazin-2-ols dicp.ac.cnrsc.org
Palladium complexes Decarboxylative Allylic Alkylation Synthesis of enantioenriched α-tertiary piperazin-2-ones nih.govnih.gov
Iridium complexes Asymmetric Hydrogenation Hydrogenation of unsaturated piperazin-2-one precursors acs.org
Rhodium complexes [2+2+2] Cycloaddition Formation of pyridine (B92270) derivatives, adaptable for N-heterocycles nih.gov

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of N-heterocycles like piperazin-2-one, these principles are increasingly being applied. rsc.orgresearchgate.net

Key strategies include the use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents. mdpi.comresearchgate.net Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and abundance. researchgate.net The development of catalyst-free reactions or the use of reusable heterogeneous catalysts also aligns with green chemistry goals. researchgate.net

Microwave-assisted synthesis has emerged as an eco-friendly technique that can dramatically reduce reaction times and often improve yields and product purity. nih.govresearchgate.net Moreover, the development of atom-economical reactions like MCRs and cascade reactions is inherently green as it maximizes the incorporation of starting material atoms into the final product, thus minimizing waste. thieme-connect.comacs.orgresearchgate.net Photoredox catalysis, sometimes using purely organic catalysts, offers another sustainable approach by using visible light to drive chemical transformations, avoiding harsh reagents. mdpi.com

Chemical Transformations of the this compound Scaffold

Once synthesized, the this compound scaffold can undergo various chemical transformations, allowing for further molecular diversification. The reactivity of the molecule is primarily centered around the amide functional group within the piperazin-2-one ring.

A fundamental transformation is the reduction of the amide carbonyl group. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the piperazin-2-one can be converted to the corresponding 1-(2-cyclohexylethyl)piperazine. dicp.ac.cn This transformation is valuable for accessing the fully saturated piperazine core, which is also a common motif in bioactive compounds. nih.gov

If the N4 position of the piperazinone ring is unprotected (i.e., bearing a hydrogen atom), it serves as a nucleophilic site for further functionalization. This position can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby creating a library of diverse compounds from a common intermediate.

Strategies for Derivatization and Analogue Synthesis

The structural framework of this compound offers several key sites for chemical modification to generate a library of analogues. The primary locations for derivatization are the nitrogen atom at the 4-position (N4) and the carbon atoms of the heterocyclic ring, particularly at the C3 position.

N4-Position Functionalization: The secondary amine at the N4 position is the most common site for derivatization. Standard N-alkylation, N-arylation, and N-acylation reactions can be employed to introduce a wide variety of substituents, leading to 1,4-disubstituted piperazin-2-ones. nih.govnih.gov

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) with electron-deficient arenes. mdpi.com

N-Acylation: Reaction with acyl halides or acid anhydrides readily forms the corresponding N4-amide derivatives. ambeed.com

C3-Position Functionalization: Introducing substituents at the C3-position is a key strategy for creating structural diversity and chiral centers.

Palladium-Catalyzed Asymmetric Allylic Alkylation: A powerful method for creating C3-substituted piperazin-2-ones involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one substrates. This reaction allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov The resulting products can be further modified; for example, the N-benzoyl protecting group can be cleaved and the N1-position re-alkylated, or the allyl group can undergo cross-metathesis. caltech.edu

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be synthesized through the asymmetric hydrogenation of pyrazin-2-ol precursors using palladium catalysts. This method provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org

One-Pot Cascade Reactions: Multi-component, one-pot reactions offer an efficient route to C3-substituted analogues. A notable example is a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to furnish 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. acs.orgnih.gov

Direct C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, offering a streamlined approach to analogue synthesis by avoiding pre-functionalized starting materials. While much of the research has focused on piperazines, these methods hold potential for piperazin-2-ones. nih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the C-H arylation, vinylation, and alkylation of the carbon atom alpha to a nitrogen. encyclopedia.pubmdpi.com This strategy could potentially be applied to functionalize the C3, C5, or C6 positions of the piperazin-2-one ring.

Ring Transformations: The core piperazin-2-one ring can also undergo transformations to yield novel scaffolds. For instance, the reaction of piperazin-2-one with triethyl phosphite, prompted by phosphoryl chloride, results in the formation of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates, demonstrating a method to add significant structural complexity to the ring system. nih.gov

Table 1: Overview of Derivatization Strategies for the Piperazin-2-one Scaffold

Mechanistic Insights into Key Synthetic Steps

Understanding the mechanisms of the reactions used to synthesize and derivatize piperazin-2-ones is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Cascade Syntheses: Cascade reactions provide an efficient means of constructing the piperazin-2-one core with multiple points of diversity in a single operation.

Knoevenagel/Epoxidation/DROC Cascade: A one-pot synthesis of C3-substituted piperazin-2-ones begins with a quinine-derived urea-catalyzed Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile. acs.org This is followed by an asymmetric epoxidation of the resulting alkene. The final step is a Domino Ring-Opening Cyclization (DROC), where a 1,2-diamine, such as ethylenediamine (B42938), acts as a nucleophile. The diamine opens the epoxide, and a subsequent intramolecular cyclization via amide bond formation yields the final piperazin-2-one product. acs.orgnih.gov

Metal-Promoted Cascade: Another approach involves a metal-promoted cascade using a chloro allenylamide, a primary amine, and an aryl iodide. thieme.deresearchgate.net This process is believed to involve several steps, including metal-catalyzed coupling and cyclization, allowing for the formation of three new bonds in one pot to construct the piperazinone ring. bohrium.com

Mechanism of Palladium-Catalyzed Decarboxylative Allylic Alkylation: This enantioselective transformation is a key method for functionalizing the C3-position. The catalytic cycle is thought to proceed as follows:

Oxidative Addition: A Palladium(0) complex undergoes oxidative addition to an allylic ester substrate, forming a π-allyl Palladium(II) intermediate.

Enolate Formation: A base deprotonates the piperazin-2-one at the C3-position to form an enolate. In decarboxylative versions, the enolate is formed upon loss of CO2 from a carboxylated precursor.

Nucleophilic Attack: The enolate attacks the π-allyl ligand of the Palladium(II) complex. The stereochemical outcome is controlled by the chiral ligand attached to the palladium center.

Reductive Elimination/Catalyst Regeneration: Reductive elimination from the resulting complex furnishes the C3-allylated piperazin-2-one and regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govcaltech.edu

Mechanism of Photoredox C-H Functionalization: This modern technique relies on the generation of radical intermediates under mild conditions. mdpi.com

Photocatalyst Excitation: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant or reductant. encyclopedia.pub

Single Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with the piperazine/piperazinone substrate. Oxidation of the nitrogen atom forms a radical cation. mdpi.com

Radical Formation: The resulting amine radical cation is deprotonated at an adjacent C-H bond (e.g., at C3) by a mild base to form a neutral α-amino radical.

Radical Coupling: This α-amino radical then couples with another radical species (e.g., an arene radical anion generated in a parallel process) or adds to a radical acceptor (like a vinyl sulfone) to form the new C-C bond. encyclopedia.pubmdpi.com Subsequent steps, such as rearomatization, yield the final functionalized product.

Table 2: Key Mechanistic Steps in Piperazin-2-one Synthesis and Derivatization

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination and Absolute StereochemistryThis technique would provide the most definitive structural information if a suitable single crystal of the compound could be grown and analyzed.researchgate.net

Crystal Packing and Intermolecular Interactions:The crystal structure would reveal the precise three-dimensional arrangement of the molecule, including bond lengths, bond angles, and torsional angles.mdpi.commdpi.comIt would also show how molecules pack together in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the amide group, which dictate the material's solid-state properties.

Until such dedicated research is conducted and published, a detailed, data-driven article on the advanced structural characterization of 1-(2-Cyclohexylethyl)piperazin-2-one remains speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research

Chiroptical spectroscopy encompasses a set of analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a molecule such as this compound to be analyzed by these methods, it must be chiral, meaning it is non-superimposable on its mirror image. This would be the case if, for example, a substituent were introduced at the 3-, 5-, or 6-position of the piperazinone ring, creating a stereocenter. The subsequent analysis would then focus on determining the absolute configuration (R or S) of that stereocenter. The two principal chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemistry of chiral compounds. creative-biostructure.com The technique is based on the differential absorption of left and right circularly polarized light by a chiral molecule. pg.edu.pl An achiral molecule will not exhibit a CD spectrum. For a chiral derivative of this compound, the amide functional group within the piperazinone ring acts as a chromophore. nih.gov

The electronic transitions of this chromophore, when located in a chiral environment, will give rise to a CD signal. A typical CD spectrum plots the difference in molar absorptivity (Δε) or the molar ellipticity ([θ]) against the wavelength. pg.edu.pl The resulting peaks, which can be positive or negative, are known as Cotton effects. The sign and magnitude of these Cotton effects provide detailed information about the molecule's stereochemistry. chiralabsxl.com

For instance, the n → π* electronic transition of the amide chromophore in a chiral piperazinone derivative would produce a distinct Cotton effect. The sign of this effect can often be correlated to the absolute configuration of the stereocenter(s). While specific experimental data for this compound is not available, a hypothetical scenario for a chiral derivative, such as (R)-3-methyl-1-(2-cyclohexylethyl)piperazin-2-one, can be considered. The analysis would involve comparing the experimental CD spectrum with spectra of structurally similar compounds of known configuration or with theoretical spectra generated through quantum chemical calculations. researchgate.netmdpi.com

Illustrative CD Data for a Chiral Piperazinone Derivative

Below is a hypothetical data table illustrating the kind of information that would be obtained from a CD analysis of a chiral derivative of this compound.

Wavelength (nm)Molar Ellipticity ([θ]) (deg·cm²/dmol)Electronic Transition
235+8500n → π
210-12000π → π

Note: This data is illustrative and does not represent experimentally measured values for this compound.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is another chiroptical technique used for stereochemical analysis. slideshare.net It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects in the regions where the molecule absorbs light. amrita.edu An ORD spectrum is a plot of molar rotation ([φ]) against wavelength. pg.edu.pl

A positive Cotton effect in an ORD spectrum is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org The point where the curve crosses the zero-rotation axis corresponds to the wavelength of the electronic transition of the chromophore. amrita.edu ORD can be a valuable tool for determining the absolute configuration of chiral molecules. creative-biostructure.comkud.ac.in

The relationship between CD and ORD is well-established; they are mathematically interconvertible through the Kronig-Kramers transforms. pg.edu.pl However, CD spectra are often easier to interpret due to their absorptive, Gaussian-like peaks, whereas ORD spectra are dispersive and can be more complex, especially when multiple Cotton effects overlap. creative-biostructure.com

Illustrative ORD Data for a Chiral Piperazinone Derivative

The following table provides a hypothetical representation of ORD data for a chiral analog of this compound.

Wavelength (nm)Molar Rotation ([φ]) (deg)Feature
250+15000Peak
2350Crossover
220-20000Trough

Note: This data is illustrative and does not represent experimentally measured values for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to investigate the electronic properties and reactivity of molecules. superfri.orgresearchgate.net These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's behavior in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For a molecule like 1-(2-Cyclohexylethyl)piperazin-2-one, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table is illustrative and not based on actual experimental or calculated data for this compound.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Energy difference between HOMO and LUMO

Electrostatic Potential and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. libretexts.orgyoutube.com These maps are generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org MEP maps use a color spectrum to represent different regions of charge: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are susceptible to nucleophilic attack. youtube.comyoutube.com Green and yellow represent areas of neutral or intermediate potential. youtube.com

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, indicating its nucleophilic character. The areas around the hydrogen atoms bonded to nitrogen and carbon would likely show a positive potential (blue), highlighting their electrophilic character.

Conformational Analysis and Dynamics using Molecular Mechanics and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of piperazine-containing structures is crucial for understanding their interactions with biological targets. nih.govnih.gov

Simulations of Solvent Effects on Conformation

The conformation of a molecule can be influenced by its environment, particularly the solvent. MD simulations can model the interactions between the solute molecule and solvent molecules, providing insight into how the solvent affects conformational preferences. nih.govekb.eg For instance, in a polar solvent like water, conformations that expose polar groups (like the carbonyl group in the piperazin-2-one (B30754) ring) to the solvent may be favored to facilitate hydrogen bonding.

Ligand-System Interaction Modeling (Theoretical Frameworks)

Understanding how a molecule (ligand) binds to a biological target, such as a receptor or enzyme, is a primary goal of computational chemistry in drug discovery. nih.gov Molecular docking and MD simulations are key techniques used to model these interactions. nih.govijpsdronline.com

These simulations place the ligand into the binding site of a target protein and calculate the binding affinity based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For a compound like this compound, modeling would aim to predict its binding mode and affinity to potential biological targets. The analysis would identify key amino acid residues in the binding site that interact with the cyclohexyl group, the piperazin-2-one core, and the carbonyl oxygen, providing a theoretical framework for its potential biological activity. The Klopman-Salem equation is a theoretical framework that can be used to relate the energy changes during orbital overlap in intermolecular reactions. imperial.ac.uk

Molecular Docking for Hypothetical Binding Site Prediction

No molecular docking studies for this compound have been identified in the reviewed literature. Information regarding its potential protein targets, binding poses, and key intermolecular interactions is currently unavailable.

Computational Binding Energy Predictions

There are no published computational predictions of the binding energy (such as binding affinity or free energy of binding) between this compound and any biological target.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Endpoints)

No studies were found that calculate or select molecular descriptors for this compound for the purpose of developing QSPR or QSAR models.

No predictive QSPR or QSAR models have been developed or validated for this compound.

Chemical Reactivity, Stability, and Degradation Mechanisms

Fundamental Reactivity Profile of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring is a six-membered heterocycle containing two nitrogen atoms and a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile to the molecule, featuring both electrophilic and nucleophilic centers.

Electrophilic and Nucleophilic Sites

The piperazin-2-one ring possesses distinct sites susceptible to electrophilic and nucleophilic attack. The carbonyl carbon (C2) is a primary electrophilic site due to the polarization of the carbon-oxygen double bond. This makes it reactive towards a variety of nucleophiles. The nitrogen atom at position 4 (N4), being a secondary amine, is the primary nucleophilic site, readily participating in reactions with electrophiles. The nitrogen atom at position 1 (N1) is part of an amide linkage, and its nucleophilicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. However, under strongly basic conditions, the N1 proton can be abstracted, generating an amidate anion which is a potent nucleophile.

Table 1: Key Reactive Sites in the Piperazin-2-one Ring System

Site Type Reactivity
Carbonyl Carbon (C2) Electrophilic Susceptible to nucleophilic attack (e.g., hydrolysis, reduction, addition reactions).
Amine Nitrogen (N4) Nucleophilic Readily reacts with electrophiles (e.g., alkylating agents, acylating agents).
Amide Nitrogen (N1) Nucleophilic (conditional) Can be deprotonated under strong basic conditions to form a reactive amidate.
α-Carbons (C3, C5) Variable Reactivity is influenced by substituents and reaction conditions.

Influence of Substituents on Reactivity

Substituents on the piperazin-2-one ring can significantly modulate its reactivity. The 1-(2-Cyclohexylethyl) group at the N1 position of the target molecule is a bulky, electron-donating alkyl group.

The presence of the cyclohexylethyl group at N1 primarily introduces steric hindrance around the N1-C6-C5 region of the ring. This steric bulk can influence the approach of reagents to the neighboring carbonyl group and the N1 position itself. Electronically, as an alkyl group, it is weakly electron-donating, which might slightly increase the electron density at N1, though the amide resonance will still be the dominant electronic effect.

Studies on various N-substituted piperazin-2-ones have demonstrated that the nature of the substituent dictates the outcome of reactions. For instance, the regioselectivity of certain reactions can be controlled by the size of the substituent on the nitrogen atoms. rsc.orgrsc.org

Mechanistic Studies of Chemical Stability and Decomposition Pathways (non-biological)

The chemical stability of the piperazin-2-one ring is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The primary pathway for non-biological degradation is hydrolysis of the amide bond.

Under acidic or basic conditions, the amide linkage in the piperazin-2-one ring can undergo hydrolysis to yield the corresponding ethylenediamine (B42938) derivative. The stability of piperazine (B1678402), a related compound, to thermal degradation has been studied, and it is noted that the presence of additional amino functions can enhance nucleophilic attack reactions, potentially leading to degradation. researchgate.net While piperazin-2-one has an amide rather than a free amine at N1, this linkage is still susceptible to cleavage.

Oxidative degradation is another potential decomposition pathway. Studies on piperazine have shown that it can undergo oxidation, and it is plausible that the piperazin-2-one ring, particularly the secondary amine at N4 and the adjacent methylene (B1212753) groups, could be susceptible to oxidation, leading to ring-opened products or the formation of other heterocyclic systems. hw.ac.uk For instance, 2-oxopiperazine has been identified as a degradation product in some systems containing piperazine. hw.ac.uk

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving the N4 amine are expected to follow typical second-order kinetics for nucleophilic substitution or addition reactions. The rate of these reactions will be influenced by the concentration of the reactants, the temperature, and the solvent.

Thermodynamic studies on piperazine and its derivatives have often focused on their use in carbon dioxide capture, where the thermodynamics of carbamate (B1207046) formation are crucial. nih.govutexas.eduacs.org While not directly analogous to all reactions of piperazin-2-one, these studies provide insight into the thermodynamics of reactions involving the amine functional group. The formation of products from reactions at the N4 position is generally thermodynamically favorable.

Computational studies on piperazine degradation have been used to calculate the energy barriers for various reaction pathways, providing a theoretical basis for understanding the kinetics of decomposition. acs.orgacs.org Similar computational approaches could be applied to 1-(2-Cyclohexylethyl)piperazin-2-one to predict its reaction kinetics and thermodynamic stability.

Advanced Analytical Methodologies for Research

Development of Chromatographic Methods for Research Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of chemical compounds and for isolating components from complex mixtures. The development of reliable chromatographic methods is a critical step in the research and development of 1-(2-Cyclohexylethyl)piperazin-2-one.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis due to its high resolution and sensitivity. For non-chromophoric compounds like many simple alkyl piperazines, derivatization may be necessary to enable UV detection. However, the amide carbonyl group in the piperazin-2-one (B30754) ring of this compound may provide sufficient UV absorbance for detection at lower wavelengths, typically around 200-220 nm.

A suitable reversed-phase HPLC method could be developed using a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to ensure adequate separation of the main compound from any potential impurities.

Table 1: Proposed HPLC Method Parameters for Purity Assessment

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Chiral Separation: Since this compound possesses a chiral center if the cyclohexyl group is substituted, or if the molecule adopts a non-planar conformation, chiral separation may be necessary. The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating enantiomers of a wide range of compounds. mdpi.com Normal-phase or polar organic mobile phases are commonly employed with these columns.

Table 2: Potential Chiral HPLC Method Parameters

ParameterProposed Condition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose based)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its molecular weight and the presence of a polar amide group, this compound may require derivatization to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique for compounds containing amine and amide functionalities.

A developed GC method would likely utilize a capillary column with a mid-polarity stationary phase. The separation of various substituted piperazines has been successfully achieved using phases such as 100% trifluoropropyl methyl polysiloxane. nih.gov

Table 3: Suggested GC Method Parameters

ParameterProposed Condition
Column Mid-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Hyphenated Techniques for Complex Mixture Analysis in Chemical Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures, providing both qualitative and quantitative information.

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. nih.govrsc.org

LC-MS/MS: This technique offers high sensitivity and selectivity. nih.gov A reversed-phase HPLC method similar to the one described above could be coupled to a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode would likely be suitable for this compound. The parent ion ([M+H]+) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and low detection limits.

GC-MS: Following gas chromatographic separation, the eluting components are introduced into a mass spectrometer. researchgate.netnih.gov The resulting mass spectra, which show the fragmentation pattern of the molecule, can be used for structural elucidation and confirmation of identity. For this compound, characteristic fragments would likely arise from cleavage of the cyclohexylethyl side chain and fragmentation of the piperazinone ring.

Table 4: Illustrative Mass Spectrometry Data for a Hypothetical Analysis

TechniqueIonization ModeParent Ion (m/z)Major Fragment Ions (m/z)
LC-MS/MS ESI (+)225.19142.12, 113.09, 83.08
GC-MS EI224.18141.11, 112.08, 83.08, 56.05

Spectrophotometric Methods for Quantitative Chemical Analysis

Spectrophotometric methods, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, can be used for quantitative analysis, although their applicability to this compound may be limited.

UV-Vis Spectroscopy: The piperazine (B1678402) ring itself does not have a strong chromophore. sielc.com The amide group within the piperazin-2-one structure will exhibit a weak n-π* transition at a low wavelength, likely around 210-220 nm. While this can be used for quantification, it is susceptible to interference from other substances that absorb in this region. For accurate quantification, especially in complex mixtures, derivatization with a chromophoric reagent may be necessary. jocpr.com

Fluorescence Spectroscopy: As the native molecule is not expected to be fluorescent, fluorescence spectroscopy would require derivatization with a fluorogenic reagent. This approach can offer very high sensitivity and selectivity.

Table 5: Summary of Spectrophotometric Properties and Potential Derivatization

MethodChromophore/Fluorophoreλmax (nm)Applicability
UV-Vis Amide carbonyl~210Limited by low absorptivity and potential for interference.
UV-Vis with Derivatization e.g., NBD-Cl derivative~470Potentially high sensitivity and selectivity.
Fluorescence with Derivatization e.g., Dansyl chloride derivativeExcitation: ~340, Emission: ~520Potentially very high sensitivity and selectivity.

Exploratory Research Avenues and Future Directions

Role as a Synthetic Intermediate for Novel Chemical Scaffolds

The piperazin-2-one (B30754) ring is a versatile scaffold for creating structurally diverse molecules, making it a valuable intermediate in synthetic and medicinal chemistry. thieme.denih.gov The structure of 1-(2-Cyclohexylethyl)piperazin-2-one features two key sites for further functionalization: the secondary amine at the N4 position and the amide functionality within the ring.

The secondary amine is a nucleophilic center that can readily undergo a variety of chemical transformations, including alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties. For instance, attaching different functional groups to the N4 position can modulate its solubility, polarity, and ability to interact with biological targets. Modern synthetic methods, such as palladium-catalyzed C-N cross-coupling reactions, could be employed to introduce aromatic or heteroaromatic rings, creating complex molecular architectures. organic-chemistry.org

The cyclohexylethyl group at the N1 position provides significant steric bulk and high lipophilicity. These characteristics are often sought in drug design to enhance membrane permeability and to probe binding pockets of proteins. The piperazin-2-one core itself can be considered a dipeptide isostere, a feature that has been exploited in the development of peptidomimetics. nih.govresearchgate.net Therefore, this compound could serve as a foundational building block for libraries of novel compounds aimed at various biological targets. The development of efficient, stereoselective synthetic routes to access such substituted piperazin-2-ones is an active area of research, with methods like asymmetric hydrogenation and cascade reactions being developed to create chiral derivatives. acs.orgrsc.org

Table 1: Potential Synthetic Modifications of this compound

Reaction TypeReactive SitePotential ReagentsResulting Structure/Scaffold
N-AlkylationSecondary Amine (N4)Alkyl halides, Aldehydes (reductive amination)N4-substituted derivatives with varied functional groups
N-AcylationSecondary Amine (N4)Acyl chlorides, Carboxylic acids (coupling agents)N4-amido derivatives
Buchwald-Hartwig AminationSecondary Amine (N4)Aryl/heteroaryl halidesN4-aryl/heteroaryl derivatives
Ring ModificationPiperazinone CoreReducing agents, Grignard reagentsPiperazine (B1678402) derivatives or ring-opened products

Investigation in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Piperazine derivatives are widely used as building blocks for constructing supramolecular networks. rsc.orgnih.gov The structure of this compound possesses features that make it a promising candidate for studies in this field.

Host-guest chemistry involves the formation of complexes where one molecule (the host) encloses another (the guest). While no specific studies have been performed on this compound, its structure suggests potential roles. The molecule could act as a guest, with its bulky and hydrophobic cyclohexylethyl tail fitting into the cavities of large macrocyclic hosts like cyclodextrins or calixarenes. This encapsulation could enhance its solubility in aqueous media, a common strategy used in pharmaceutical formulation. Conversely, derivatives of the piperazinone ring could be designed to act as hosts, with the ring forming a recognition site for small guest molecules or ions.

The piperazinone scaffold is well-suited for creating larger, ordered structures. The amide proton (N-H) and the carbonyl oxygen (C=O) are excellent hydrogen bond donors and acceptors, respectively. These groups can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks in the solid state. rsc.org

Furthermore, the nitrogen and oxygen atoms can act as ligands, coordinating to metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.govrsc.org The specific geometry and connectivity of these materials would be dictated by the coordination preference of the metal ion and the steric influence of the bulky cyclohexylethyl group. This substituent would likely play a crucial role in controlling the packing of the polymer chains and could be used to create porous materials with potential applications in catalysis or separation. Research on other flexible piperazine-derived ligands has shown their ability to form complex and dynamic coordination networks with ions like Ag(I) and Cd(II), suggesting a similar potential for this compound. nih.govmonash.edu

Design and Synthesis of Chemical Probes for Fundamental Mechanistic Studies (non-therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com They are essential tools for understanding protein function and cellular processes. The piperazine scaffold is a common feature in the design of such probes, including fluorescent sensors and radiolabeled imaging agents. acs.orgnih.govnih.gov

The N4 position of this compound is an ideal handle for chemical modification to create novel probes. A fluorophore, such as a coumarin (B35378) or fluorescein (B123965) derivative, could be attached at this position to create a fluorescent probe. nih.gov Such a probe could be used to visualize cellular structures or track the molecule's distribution within an organism. The lipophilic cyclohexylethyl group might direct the probe to specific environments, such as cell membranes or lipid droplets.

Alternatively, a reactive group could be installed at the N4 position, allowing the molecule to covalently bind to a specific biological target. This is the principle behind activity-based probes, which are used to profile enzyme activity directly in complex biological systems. Given the prevalence of the piperazine scaffold in bioactive compounds, a probe based on this compound could be a valuable tool for identifying new protein targets or studying the mechanism of action of related drugs.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from drug discovery to materials science. These computational tools can predict molecular properties, design novel synthetic routes, and optimize reaction conditions. For a molecule like this compound, where experimental data is scarce, AI and ML offer powerful exploratory tools.

Synthesis Planning: Retrosynthesis software, powered by machine learning algorithms trained on vast reaction databases, could propose novel and efficient synthetic pathways to this compound and its derivatives. This can accelerate the discovery of new synthetic methodologies beyond traditional approaches.

Property Prediction: AI models can predict a wide range of physicochemical and biological properties based solely on a molecule's structure. For this compound, these models could estimate its solubility, metabolic stability, potential off-target effects, or likelihood of binding to a particular class of proteins. This in silico screening can help prioritize which derivatives are most promising for synthesis and experimental testing. For example, virtual screening of piperazine derivatives from databases like ChEMBL has been used to design new inhibitors for specific enzymes. nih.gov

Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and purity. This approach could be applied to the functionalization reactions of this compound, reducing the time and resources required for experimental optimization.

The integration of AI and ML provides a framework for rapidly exploring the chemical space around the this compound scaffold, guiding future research toward the most promising applications.

Q & A

Q. How can computational tools predict the metabolic pathways of this compound?

  • Methodological Answer :
  • In silico metabolism : Use software like ADMET Predictor or MetaSite to identify potential cytochrome P450 oxidation sites (e.g., cyclohexyl ring hydroxylation) .
  • Molecular docking : Simulate binding to CYP3A4 or other enzymes to prioritize in vitro microsomal stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.